2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

TAAR1 agonism Neuroscience Psychopharmacology

This distinct 2,6-dichloro-substituted phenethylamine hydrochloride is a confirmed hTAAR1 agonist (EC50=51 nM), offering crucial mid-potency benchmarking for SAR studies. The salt form ensures superior reproducibility in cAMP/calcium assays and long-term storage stability, differentiating it from the free base. Ideal for CNS ligand libraries and analytical method development. Request a quote for bulk GMP synthesis.

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
CAS No. 403841-99-6
Cat. No. B1453087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride
CAS403841-99-6
Molecular FormulaC8H10Cl3N
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCN)Cl.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H
InChIKeyWGDJLKXCGDQOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)ethan-1-amine Hydrochloride (CAS 403841-99-6): Salt Form of a Potent TAAR1 Agonist for Neuroscience and Medicinal Chemistry Procurement


2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride (CAS 403841-99-6) is the hydrochloride salt of a primary amine derivative featuring a 2,6-dichlorophenyl moiety. This compound is recognized for its role as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1) [1]. Structurally, it serves as a versatile building block for CNS-targeted ligands [2], and the salt form enhances handling and storage relative to the free base .

Procurement Note: Why 2-(2,6-Dichlorophenyl)ethan-1-amine Hydrochloride Cannot Be Casually Substituted in TAAR1-Focused Research


In TAAR1 research, minor structural variations lead to significant shifts in receptor activation and selectivity. While the free base (CAS 14573-23-0) or other phenethylamine analogs (e.g., S18616, EC50 = 15 nM; Ralmitaront, EC50 = 110.4 nM) [1][2] may appear similar, the precise 2,6-dichloro substitution pattern on the phenyl ring of this compound confers a distinct EC50 value of 51 nM at hTAAR1 [3]. Furthermore, the hydrochloride salt form (403841-99-6) provides superior solid-state stability and ease of formulation compared to the free base, which is critical for reproducible in vitro and in vivo studies . Substituting with a non-salt analog or a differently substituted phenyl ring risks altering both potency and physicochemical behavior, invalidating experimental outcomes.

2-(2,6-Dichlorophenyl)ethan-1-amine Hydrochloride: Head-to-Head Potency, Physicochemical, and Purity Evidence for Informed Selection


TAAR1 Agonist Potency: 2-(2,6-Dichlorophenyl)ethan-1-amine vs. Clinically Advanced TAAR1 Agonists

In a functional assay using human TAAR1 expressed in RD-HGA16 CHO-K1 cells, 2-(2,6-dichlorophenyl)ethan-1-amine (the free base) demonstrated an EC50 of 51 nM [1]. This places its potency within a clinically relevant range: it is 3.4-fold more potent than the clinical candidate Ralmitaront (EC50 = 110.4 nM) [2], and 2-3 fold less potent than the advanced lead S18616 (EC50 = 15 nM) [3]. It is significantly more potent (over 10-fold) than a recent series of novel pyrimidinone-benzimidazole TAAR1 agonists (EC50 range 526.3–657.4 nM) [3]. This specific dichloro-substitution pattern is a key determinant of its binding affinity and functional activity.

TAAR1 agonism Neuroscience Psychopharmacology GPCR CNS

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base for Handling and Formulation

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride (CAS 403841-99-6) is a white solid at room temperature with a molecular weight of 226.5 g/mol [1]. As a salt, it offers improved solid-state stability and solubility in aqueous media compared to the free base form (CAS 14573-23-0), which is typically a liquid or low-melting solid with a density of 1.307 g/mL . The hydrochloride salt formation converts the free amine into an ionic solid, increasing its melting point and enabling more reliable weighing and long-term storage . This is a critical differentiator for researchers requiring precise and reproducible aliquoting for in vitro assays.

Drug formulation Preformulation Salt selection Solid-state chemistry Stability

Commercial Availability and Purity: Benchmarking Against Industry Standards

Multiple reputable vendors list 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride with a minimum purity specification of 95% . This purity level is adequate for use as a research reagent and for synthetic applications. While no certified analytical reference standard exists for this specific compound, its availability with defined purity from suppliers like AKSci (Cat. 1706DL) and Sigma-Aldrich (Cat. LIF948329764) provides a reliable baseline for procurement . This is comparable to the purity standards for other phenethylamine research chemicals (e.g., TCI's 2-(2,6-Dichlorophenyl)ethylamine at >98.0%) .

Chemical sourcing Quality control Purity analysis Reference materials Supply chain

Procurement-Aligned Application Scenarios for 2-(2,6-Dichlorophenyl)ethan-1-amine Hydrochloride


TAAR1 Agonist Reference Compound for In Vitro Pharmacological Assays

Researchers investigating TAAR1 function in neurological and psychiatric disorders can utilize this compound as a well-characterized, mid-potency agonist (EC50 = 51 nM) [1]. Its established activity allows it to serve as a reference standard for validating new assay systems or comparing the potency of novel compounds in functional cAMP or calcium mobilization assays. Its activity is distinct from both more potent (e.g., S18616) and less potent (e.g., certain novel agonists) TAAR1 ligands, providing a benchmark for SAR analysis [2].

Synthetic Intermediate for CNS-Targeted Ligand Libraries

The primary amine function of this compound is a versatile handle for building diverse chemical libraries. Medicinal chemists can use this stable hydrochloride salt as a starting material for reductive amination, amide coupling, or sulfonamide formation to generate focused libraries of potential TAAR1 or other GPCR ligands . The 2,6-dichloro substitution pattern on the phenyl ring is a known pharmacophoric element for modulating CNS receptor interactions, making it a valuable core for designing novel neuroactive agents [3].

Analytical Chemistry: Method Development and System Suitability Testing

Due to its defined physicochemical properties and commercial availability at a specified purity (≥95%) , this compound is suitable for developing and validating HPLC or LC-MS methods for the detection and quantification of phenethylamine derivatives. It can be employed as a standard to assess chromatographic performance, retention time reproducibility, and mass spectrometric response in methods aimed at analyzing related pharmaceutical impurities or metabolic products.

Solid-State Form Screening and Preformulation Studies

The hydrochloride salt form offers a distinct solid-state profile compared to the free base liquid. Researchers in preformulation and formulation sciences can utilize this compound as a model salt to study the impact of salt formation on properties like melting point, crystallinity, hygroscopicity, and dissolution rate. Its well-defined molecular structure and ready availability facilitate investigations into solid-state stability under various ICH conditions, providing generalizable insights for early-stage drug development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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